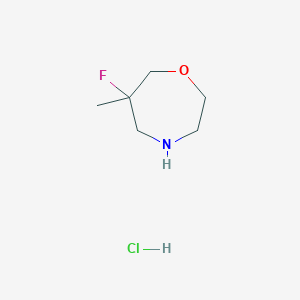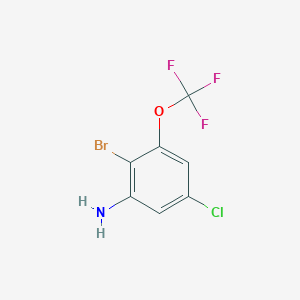
1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol
Übersicht
Beschreibung
1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol is a chemical compound with the formula C12H15BrFNO . It is a tertiary amine and a piperidine derivative of phenylpiperidine. The structure of this compound includes a substituted benzyl group linked to a piperidine ring system.
Molecular Structure Analysis
The molecular formula of 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol is C12H15BrFNO . It has an average mass of 288.156 Da and a monoisotopic mass of 287.032104 Da . The structure includes a substituted benzyl group linked to a piperidine ring system.Physical And Chemical Properties Analysis
1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol has a density of 1.5±0.1 g/cm³, a boiling point of 369.1±37.0 °C at 760 mmHg, and a flash point of 177.0±26.5 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its ACD/LogP is 1.65 .Wissenschaftliche Forschungsanwendungen
Nucleophilic Aromatic Substitution Reactions
The study by Pietra and Vitali (1972) provides insights into the nucleophilic aromatic substitution reactions of nitro-group compounds, which might be related to the chemical behavior and applications of 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol in synthesizing novel compounds through similar reactions (Pietra & Vitali, 1972).
Synthesis of Key Intermediates
Qiu et al. (2009) discuss the practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound with structural similarities, indicating the relevance of such bromo-fluoro substituted compounds in pharmaceutical manufacturing processes (Qiu et al., 2009).
Ligands for Dopamine D2 Receptors
Research on dopamine D2 receptor ligands, including those involving piperidine moieties, suggests the potential for compounds like 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol to serve as precursors or active compounds in neuropsychiatric disorder treatments (Jůza et al., 2022).
Spiropiperidine Synthesis for Drug Discovery
Griggs et al. (2018) review strategies for synthesizing spiropiperidines, indicating the importance of piperidine derivatives in drug discovery and highlighting the potential use of 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol in the synthesis of spiropiperidine-based drugs (Griggs et al., 2018).
Piperazine Derivatives for Therapeutic Use
Rathi et al. (2016) provide a review on piperazine derivatives, emphasizing their wide range of therapeutic uses. Although 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol is not a piperazine, the discussion on structural modifications and medicinal potential could be analogous to research and development involving piperidine derivatives (Rathi et al., 2016).
Eigenschaften
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c13-11-2-1-9(7-12(11)14)8-15-5-3-10(16)4-6-15/h1-2,7,10,16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJGWLPCWXURKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride](/img/structure/B1447702.png)
![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1447703.png)


![2-[2-Bromo-3-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447709.png)

